Iopamidol ep impurity F

Description

Properties

IUPAC Name |

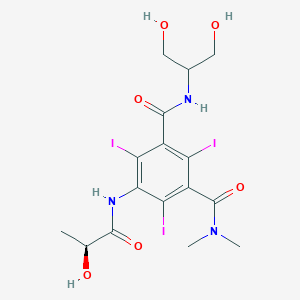

1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQCBLLGLPDKRP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869069-71-5 | |

| Record name | N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869069715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4,6-TRIIDO-N3, N3-DIMETHYLISOPHTHALAMID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6T5U5FET2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Identity and Pharmacopeial Significance

This compound is a structural isomer of iopamidol, differing in the substitution pattern of the amide and hydroxyl groups on the benzene ring. Its formation occurs during the final hydrolysis step of iopamidol synthesis when incomplete deacetylation or alternative acylation pathways introduce stereochemical variations. The European Pharmacopoeia designates this compound as a "specified impurity" requiring strict control (≤0.1%) due to potential impacts on drug safety and efficacy.

Regulatory Requirements and Analytical Thresholds

Synthetic Routes for this compound

Patent-Based Synthesis from Formula IV Intermediate

The primary route, detailed in CN105272899A, involves a three-step process starting from 5-[(2(S)-2-acetoxypropanoyl)amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride (Formula IV):

Step 1: Aminolysis with Dimethylamine

Formula IV (1 eq) reacts with dimethylamine (1.3–1.8 eq) in N,N-dimethylacetamide (DMAc) at 0–15°C, catalyzed by triethylamine (1.05–1.3 eq). The intermediate (Formula VII) precipitates after solvent exchange to isopropanol and acetone.

Step 2: Alkaline Hydrolysis

Formula VII undergoes hydrolysis with NaOH (1.1–1.5 eq) in methanol/water (1:1 v/v) at 20–40°C. Acidification to pH <7 with HCl yields crude impurity F, which is purified via recrystallization from water.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Dimethylamine ratio | 1.3–1.8 eq | Minimizes di-substituted byproducts |

| Hydrolysis temperature | 25–30°C | Prevents epimerization |

| Crystallization solvent | Water:methanol (2:1) | Enhances crystal homogeneity |

Alternative Pathways and Yield Optimization

Embodiments 11–14 in CN105272899A demonstrate yield variability based on Formula IV purity:

| Example | Formula IV Source | Yield (%) | Purity (%) |

|---|---|---|---|

| 11 | Example 6 | 88.9 | >98 |

| 12 | Example 3 | 80.8 | >95 |

| 13 | Example 5 | 76.0 | >95 |

| 14 | Example 6 | 80.4 | >95 |

Higher purity Formula IV (Example 6) improves impurity F yield by reducing competing acylation at the 1- and 3-positions.

Critical Process Parameters and Analytical Control

Reaction Monitoring via TLC and HPLC

Thin-layer chromatography (TLC; mobile phase THF/isopropanol 3:1) tracks reaction progression, while HPLC (C18 column, 0.1% H3PO4/ACN gradient) resolves impurity F from residual starting material.

Mass Spectrometric Confirmation

Electrospray ionization (ESI) spectra confirm the molecular ion [M+Na]+ at m/z 753.9, aligning with theoretical calculations for C₁₆H₂₀I₃N₃O₆.

Regulatory-Grade Reference Standard Production

Pharmacopeial Compliance

Industrial Applications and Quality Assurance

Impurity Profiling in API Batches

Routine HPLC analysis of iopamidol active pharmaceutical ingredients (APIs) uses impurity F reference standards to:

-

Validate manufacturing process consistency

-

Detect hydrolysis deviations during storage

-

Comply with ICH Q3A(R2) guidelines

Chemical Reactions Analysis

Iopamidol ep impurity F undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Iopamidol ep impurity F has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Iopamidol ep impurity F involves its interaction with various molecular targets and pathways. The compound’s iodine atoms contribute to its high radiopacity, making it useful in X-ray imaging . The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to interact with various proteins and enzymes in the body .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Iopamidol EP Impurity F is compared below with structurally related impurities and analogs:

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 1869069-71-5 | C₁₇H₂₁I₃N₃O₈ | N1-(1,3-dihydroxypropan-2-yl), dimethyl groups at N3 position, triiodinated benzene core |

| Iopamidol EP Impurity G | 1869069-72-6 | C₁₇H₂₂I₃N₃O₉ | Additional 2-hydroxypropanoyl group on the benzene ring, increased hydroxylation |

| Iopamidol EP Impurity H | 2996862-55-4 | C₁₆H₂₀I₃N₃O₇ | Chlorine substitution at position 4, reduced side-chain complexity |

| Iohexol-related compound B | Not specified | Not available | Structural analog with differences in hydroxyl and amide substituents |

Notes:

Formation Pathways and Stability

- Impurity F may arise during synthesis or storage of Iopamidol due to incomplete alkylation or hydrolysis of side chains .

- In contrast, Impurity G forms via hydroxylation or incomplete acetylation during synthesis .

- Chlorinated DBPs : Iopamidol’s degradation under chlorination (e.g., in water treatment) produces high molecular weight disinfection byproducts (DBPs), though these differ structurally from Impurity F .

Analytical and Pharmacological Relevance

Detection Methods

- High-Performance Liquid Chromatography (HPLC) : Used to resolve Impurity F from Iopamidol and other impurities. Iohexol-related compound B and iothalamate are similarly analyzed but require modified protocols .

- Spectroscopy : Infrared (IR) and mass spectrometry (MSⁿ) are employed for structural elucidation .

Toxicity and Regulatory Limits

Comparative Research Findings

Adsorption and Environmental Impact

- Adsorption Efficiency: Nanoporous carbons (e.g., S13.5/13.5/H3(s)) adsorb Iopamidol with ~74% efficiency, but impurities like F and G are less studied in environmental matrices .

- Degradation Kinetics : Iopamidol reacts with hypochlorite (k = 0.87 M⁻¹s⁻¹ at pH 8.5), releasing iodine and forming iodate. Impurity F’s stability under such conditions remains uncharacterized .

Pharmacological Context

- Parent Compound Comparison: Iopamidol and iopromide (another iodinated agent) show similar pH-mapping efficacy in MRI, but Iopamidol offers higher precision, while iopromide provides a broader dynamic range .

- Diuretic Effects: Iopamidol induces stronger diuresis than iodixanol, which may influence renal clearance of its impurities .

Biological Activity

Iopamidol EP Impurity F is a chemical compound that serves as an impurity in the radiographic contrast agent Iopamidol. Its systematic name is N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethylbenzene-1,3-dicarboxamide, with a molecular formula of C16H20I3N3O6 and a molecular weight of approximately 731.06 g/mol. This compound plays a significant role in pharmaceutical quality control, particularly in the context of radiological imaging.

The presence of iodine in this compound enhances its utility in medical imaging by improving contrast in radiological procedures. The functional groups present, including amides and hydroxyl groups, influence its chemical behavior and biological interactions.

Key Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H20I3N3O6 |

| Molecular Weight | 731.06 g/mol |

| CAS Number | 1869069-71-5 |

| Structure | Contains multiple hydroxyl groups and a triiodinated benzene core |

Pharmacological Role

This compound is primarily utilized as a reference standard in analytical chemistry for quality control tests of pharmaceuticals. Its biological activity is indirectly linked to its role as an impurity in the synthesis of Iopamidol, which is widely used as a non-ionic contrast agent in medical imaging. The impurity's presence can affect the efficacy and safety profile of the final product.

Interaction Studies

Research on this compound includes interaction studies that focus on its behavior in biological systems, particularly when administered alongside other drugs or contrast agents. Understanding these interactions is crucial for ensuring patient safety during diagnostic imaging procedures.

Case Studies

Several studies have investigated the implications of impurities like this compound on patient outcomes and drug efficacy:

- Stability Studies : Research has shown that impurities can influence the stability of the active pharmaceutical ingredient (API). This compound has been used to monitor degradation pathways under various conditions (temperature, humidity) to assess the shelf-life and storage requirements of Iopamidol formulations.

- Quality Control : In a study assessing the quality control methods for Iopamidol, it was highlighted that impurities such as this compound are essential for validating analytical methods like high-performance liquid chromatography (HPLC) . These methods ensure the robustness and reliability of pharmaceutical products.

Research Findings

Recent findings emphasize the importance of monitoring impurities during the manufacturing process of pharmaceuticals:

- Analytical Methods : The use of this compound as a reference standard aids in developing and validating analytical methods for assessing the purity of pharmaceutical products. This contributes to ensuring that final products meet safety and efficacy standards.

- Regulatory Compliance : Regulatory bodies require thorough evaluation and validation of impurities to ensure that they do not adversely affect the therapeutic outcomes of drugs. The presence of controlled impurities like this compound is critical for compliance with pharmacopoeial standards .

Q & A

Q. What analytical methods are recommended for quantifying Iopamidol EP Impurity F in pharmaceutical formulations?

The United States Pharmacopeia (USP) specifies a reversed-phase HPLC method using a C18 column with UV detection. The method involves a gradient elution system with mobile phases such as phosphate buffer and acetonitrile. Quantification is based on relative retention times (RRT) and peak area ratios compared to the iopamidol reference standard. The impurity limit for Impurity F is set at ≤0.1% (w/w) . Validation parameters, including specificity, linearity (R² > 0.995), and precision (RSD < 2%), must adhere to ICH Q2(R1) guidelines.

Q. How is this compound typically formed during synthesis?

Impurity F arises from incomplete purification steps during iopamidol synthesis, particularly due to residual intermediates or side reactions involving iodination and amide bond formation. Structural elucidation via LC-MS/MS and NMR confirms its identity as a triiodinated byproduct with modifications in the benzenedicarboxamide backbone .

Q. What is the significance of monitoring Impurity F in iopamidol formulations?

Regulatory guidelines (e.g., USP, EP) mandate strict control of Impurity F due to its potential impact on drug safety and efficacy. Even at 0.1% concentration, it may alter the pharmacokinetic profile or induce unintended pharmacological effects. Routine stability studies under accelerated conditions (40°C/75% RH) are required to track impurity levels over time .

Advanced Research Questions

Q. How can co-eluting peaks of this compound and related impurities be resolved chromatographically?

Method optimization involves adjusting column temperature (e.g., 30–40°C), mobile phase pH (2.5–3.5), and gradient slope to enhance separation. For complex matrices, coupling HPLC with high-resolution mass spectrometry (HRMS) or using orthogonal techniques like ion-pair chromatography improves specificity. A recent study demonstrated a 15% increase in resolution by employing a phenyl-hexyl stationary phase instead of C18 .

Q. What kinetic insights explain the formation of Impurity F during iopamidol chlorination?

Chlorination of iopamidol follows second-order kinetics (rate constant k = 0.87 M⁻¹s⁻¹ at pH 8.5), with hypochlorite anions driving iodine substitution and side-chain cleavage. Impurity F is identified as a transient intermediate during the degradation pathway, preceding the release of iodate and low-molecular-weight disinfection byproducts (DBPs). Kinetic modeling using the Eigen-Wilkins mechanism can predict impurity formation under varying chlorine concentrations .

Q. How does this compound influence CEST-MRI pH mapping accuracy?

Impurity F introduces spectral interference at 4.3 ppm and 5.5 ppm, critical regions for ratiometric pH analysis. A multi-pool Lorentzian fitting approach mitigates this by isolating the CEST signals of iopamidol’s amide protons. In vivo studies at 7 T showed that ≤0.1% Impurity F causes <5% error in renal pH measurements, but higher concentrations necessitate advanced denoising algorithms (e.g., Non-Local Mean with Anisotropic Diffusion Tensor) .

Q. What toxicological implications arise from Impurity F in chlorinated iopamidol solutions?

Chlorination byproducts containing Impurity F exhibit cytotoxicity in CHO cells (LC₅₀ = 332 ng/μL), attributed to high-molecular-weight iodinated DBPs. Toxicity assays (e.g., MTT, comet) combined with genotoxicity profiling (Ames test) are essential for risk assessment. Notably, Impurity F alone shows lower toxicity than its chlorinated derivatives, emphasizing the need for holistic DBP characterization .

Data Contradiction and Resolution

Q. How to reconcile discrepancies in reported degradation pathways of iopamidol under oxidative stress?

Conflicting studies on iopamidol’s reactivity with chlorine dioxide vs. hypochlorite can be resolved by analyzing reaction conditions (pH, oxidant concentration). For example, iopamidol degrades rapidly with hypochlorite (as in ) but remains stable with chlorine dioxide. Cross-validation using isotopically labeled iopamidol (¹³C/¹⁵N) and tandem MS/MS fragmentation clarifies pathway specificity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.